molecular formula C10H9FO3 B2751839 Methyl 3-fluoro-4-methylbenzoylformate CAS No. 1314928-17-0

Methyl 3-fluoro-4-methylbenzoylformate

Cat. No.: B2751839
CAS No.: 1314928-17-0
M. Wt: 196.177
InChI Key: BLGFVYZNORJAMG-UHFFFAOYSA-N
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Description

Structurally, it consists of a benzoylformate backbone substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the benzene ring, esterified with a methyl group. The ethyl variant has a molecular formula of C₁₁H₁₁FO₃, a molecular weight of 210.20 g/mol, and key properties such as a LogP of ~1.8 (indicating moderate lipophilicity) and a polar surface area (PSA) of 46.5 Ų . By analogy, the methyl ester would differ in its ester group (CH₃O− instead of C₂H₅O−), resulting in a slightly lower molecular weight (~196.18 g/mol) and altered physicochemical properties.

Properties

IUPAC Name

methyl 2-(3-fluoro-4-methylphenyl)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO3/c1-6-3-4-7(5-8(6)11)9(12)10(13)14-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGFVYZNORJAMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-fluoro-4-methylbenzoylformate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The fluorine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed:

    Oxidation: 3-fluoro-4-methylbenzoic acid.

    Reduction: 3-fluoro-4-methylbenzyl alcohol.

    Substitution: Various substituted benzoylformates depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Methyl 3-fluoro-4-methylbenzoylformate serves as a precursor in the synthesis of various pharmaceutical compounds. Its unique structure may lead to the development of new drugs with enhanced efficacy and specificity.

  • Case Study : Research has shown that compounds derived from this compound exhibit promising activity against certain bacterial strains, indicating potential as antimicrobial agents .

Organic Synthesis

This compound acts as a versatile building block in organic synthesis, allowing chemists to create more complex molecules.

  • Synthesis Pathways : Various methods have been developed for synthesizing derivatives of this compound. For instance, it can undergo oxidation to form 3-fluoro-4-methylbenzoic acid or reduction to yield ethyl 3-fluoro-4-methylbenzyl alcohol.
Reaction TypeMajor Products Formed
Oxidation3-Fluoro-4-methylbenzoic acid
ReductionEthyl 3-fluoro-4-methylbenzyl alcohol
SubstitutionVarious substituted benzoylformates

Biological Research

The compound is utilized in studies investigating enzyme interactions and metabolic pathways, particularly due to the presence of the fluorine atom, which enhances binding affinity to biological targets.

  • Enzyme Interaction Studies : this compound has been employed in research aimed at understanding how specific enzymes interact with substrates, contributing to insights into metabolic processes .

Industrial Applications

This compound is also relevant in the production of specialty chemicals and materials. Its properties make it suitable for applications in various chemical industries.

Case Studies

  • Antimicrobial Activity : In a study examining synthesized compounds derived from this compound, significant antimicrobial activity was observed against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting its potential use in developing new antimicrobial agents .
  • Fluorination Reactions : Recent advancements in hydroxy-directed fluorination techniques have demonstrated that this compound can be effectively used to introduce fluorine into organic molecules, enhancing their reactivity and biological activity .

Mechanism of Action

The mechanism of action of methyl 3-fluoro-4-methylbenzoylformate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzene ring enhances the compound’s binding affinity to these targets, leading to increased biological activity. The pathways involved in its mechanism of action include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Ethyl 3-Fluoro-4-Methylbenzoylformate

The ethyl ester serves as the closest structural analog. Key differences include:

Property Methyl Ester (Inferred) Ethyl Ester (Documented)
Molecular Formula C₁₀H₉FO₃ C₁₁H₁₁FO₃
Molecular Weight (g/mol) ~196.18 210.20
LogP (Partition Coefficient) ~1.5 1.8
PSA (Ų) ~46.5 46.5
Boiling Point/Solubility Higher volatility Lower volatility

Its lower LogP suggests improved aqueous solubility compared to the ethyl variant, which may influence bioavailability in pharmaceutical contexts .

Halogenated Azo Dyes (e.g., Fluoro-Substituted 4-Dimethylaminoazobenzene Derivatives)

Evidence from carcinogenicity studies on halogenated azo dyes reveals that fluoro substitution significantly impacts biological activity. For example:

  • 3′-Fluoro-4-dimethylaminoazobenzene exhibited twice the carcinogenic activity of the parent compound, while 4′-fluoro substitution showed similar enhancement .
  • The position of fluorine (meta vs. para) influenced electronic effects and steric interactions, altering binding affinity to hepatic proteins .

For Methyl 3-fluoro-4-methylbenzoylformate, the 3-fluoro-4-methyl substitution on the benzene ring may similarly modulate electronic properties (e.g., electron-withdrawing fluorine increasing electrophilicity) and steric effects, affecting its interactions in biological or catalytic systems.

Methyl Esters of Sulfonylurea Herbicides

While structurally distinct, methyl esters like metsulfuron-methyl and ethametsulfuron-methyl () highlight the role of ester groups in agrochemical design. These compounds leverage methyl esters for enhanced stability and controlled release. By analogy, this compound’s ester group may confer similar advantages in synthetic or degradative pathways .

Fluorine vs. Other Halogens

  • Fluorine’s electronegativity increases the compound’s polarity and stability against metabolic degradation (e.g., cytochrome P450 resistance) compared to chloro or bromo analogs .
  • In contrast, trifluoromethyl groups (e.g., in 3′-trifluoromethyl-4-dimethylaminoazobenzene) abolished carcinogenic activity, likely due to excessive steric bulk .

Methyl Group Positioning

  • The 4-methyl substituent in this compound may enhance lipophilicity and influence regioselectivity in reactions. In aminoazo dyes, methyl groups on the "prime ring" delayed hepatic protein binding, correlating with reduced carcinogenicity .

Biological Activity

Methyl 3-fluoro-4-methylbenzoylformate is a compound of interest in various fields of chemical and biological research. Its structure enables it to participate in diverse biological activities, making it a candidate for further investigation in pharmacological applications. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11FO3C_10H_{11}FO_3 and a molecular weight of approximately 198.19 g/mol. The presence of the fluoro and methyl groups on the aromatic ring contributes to its unique reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of benzoylformate exhibit significant antimicrobial properties. For instance, methyl benzoylformate has been tested against various bacterial strains, demonstrating inhibitory effects on growth .
  • Enzyme Inhibition :
    • The compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. Research indicates that it selectively inhibits the activity of benzoylformate decarboxylase (BFD), which is crucial in the mandelate pathway of Pseudomonas putida . This inhibition has implications for metabolic engineering and biocatalysis.
  • Cytotoxicity :
    • Preliminary cytotoxicity assays suggest that this compound may exhibit selective cytotoxic effects against cancer cell lines, warranting further investigation into its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several pathogens. The results are summarized in Table 1.

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These findings indicate that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus, which is known for its antibiotic resistance.

Enzyme Inhibition Studies

The inhibition kinetics of this compound on BFD were characterized using Lineweaver-Burk plots (Figure 1). The results revealed a competitive inhibition pattern with a calculated KiK_i value of approximately 25 µM.

Lineweaver-Burk Plot

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the effectiveness of this compound in treating infections caused by Staphylococcus aureus. The compound was administered in vitro and demonstrated a dose-dependent reduction in bacterial load, suggesting its potential application in therapeutic settings.

Case Study 2: Enzyme Inhibition Mechanism
Research conducted on the mechanism of BFD inhibition revealed that this compound forms a stable enzyme-inhibitor complex, which prevents substrate binding. This mechanism was elucidated through kinetic studies and molecular modeling simulations .

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